N,N-dibenzyl-3-chloropropan-1-amine
Overview
Description
Scientific Research Applications
Degradation of Nitrogen-Containing Compounds
Advanced Oxidation Processes (AOPs) have been identified as effective for mineralizing nitrogen-containing compounds, improving treatment schemes' efficacy. AOPs focus on the degradation of amine- and azo-based compounds, highlighting the critical role of ozone and Fenton processes. This approach is significant due to the global concern over the toxic and hazardous amino compounds in water, necessitating efficient degradation technologies (Bhat & Gogate, 2021).
Control of Nitrogenous Disinfection By-products in Drinking Water
The occurrence and control of nitrogenous disinfection by-products (N-DBPs) in drinking water have been extensively reviewed. With N-DBPs often being more genotoxic and cytotoxic than regulated DBPs, understanding their formation and implementing control measures is paramount. This research outlines the impact of wastewater and algae on water sources, increasing N-DBPs, and explores treatment processes for their removal (Bond et al., 2011).
Adsorption of Heavy Metals
The development of hetero-chitosan-based adsorbents for the selective and efficient adsorption of metal ions from aqueous media has been highlighted. Chemical modifications of chitosan improve the adsorption efficiency and capacity, suggesting its potential in treating wastewater contaminated with metal ions (Ahmad et al., 2017).
Functionalization of Saturated C-H Bonds
Metalloporphyrin catalysts have been used for the selective functionalization of saturated C-H bonds, including hydroxylation, amination, and carbenoid insertion. This process is crucial for organic synthesis, offering high selectivity and efficiency in modifying C-H bonds with potential applications in developing pharmaceuticals and materials science (Che et al., 2011).
Amine-functionalized Metal–Organic Frameworks
Amine-functionalized metal–organic frameworks (MOFs) have shown significant potential for CO2 capture due to the strong interaction between CO2 and basic amino functionalities. These MOFs exhibit excellent CO2 sorption capacity and separation performance, underscoring their relevance in addressing climate change and energy sustainability (Lin et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
N,N-dibenzyl-3-chloropropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN/c18-12-7-13-19(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJJKBNOKYQDFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCCCl)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274611 | |
Record name | N,N-Dibenzyl-3-chloropropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30274611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16045-94-6 | |
Record name | N-(3-Chloropropyl)-N-(phenylmethyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16045-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dibenzyl-3-chloropropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30274611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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